N-(6-oxaspiro[4.5]decan-9-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
1020085-29-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
N-(6-oxaspiro[4.5]decan-9-yl)acetamide |
InChI |
InChI=1S/C11H19NO2/c1-9(13)12-10-4-7-14-11(8-10)5-2-3-6-11/h10H,2-8H2,1H3,(H,12,13) |
InChI Key |
TYTKINPYZKFXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCOC2(C1)CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursors for the Spiro[4.5]decane Core
A retrosynthetic analysis of N-(6-oxaspiro[4.5]decan-9-yl)acetamide reveals several plausible disconnection points, leading to simpler and more readily available starting materials. The primary disconnection involves the acetamide (B32628) group, which can be readily installed in the final steps of the synthesis from a corresponding 9-amino-6-oxaspiro[4.5]decane precursor.
Further disconnection of the oxaspiro[4.5]decane core itself suggests a key intramolecular cyclization strategy. A common and effective method for the formation of spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. In this case, a linear precursor with hydroxyl and ketone functionalities at appropriate positions could be envisaged to undergo spiroketalization to form the desired 6-oxaspiro[4.5]decane skeleton.
An alternative retrosynthetic approach involves the formation of the tetrahydropyran (B127337) ring as the key cyclization step. This could be achieved through an intramolecular Williamson ether synthesis or an oxa-Michael addition from a suitably functionalized cyclohexanone (B45756) derivative. The key precursors for such strategies would be substituted cyclohexanones bearing a side chain with a terminal alcohol or a Michael acceptor.
A representative retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | Amide bond formation | 9-Amino-6-oxaspiro[4.5]decane |
| 9-Amino-6-oxaspiro[4.5]decane | Spiroketalization | Linear dihydroxy ketone with a protected amino group |
| 9-Amino-6-oxaspiro[4.5]decane | Intramolecular etherification | Functionalized cyclohexanol (B46403) with a side chain containing a leaving group |
Stereoselective Synthetic Approaches to this compound and Analogues
The stereochemistry of the spirocyclic core and the substituent on the cyclohexane (B81311) ring is crucial for the biological activity of many spiro compounds. Therefore, the development of stereoselective synthetic approaches is of paramount importance.
The stereocenters in this compound can be introduced through various stereoselective reactions. For instance, the use of chiral starting materials, such as enantiomerically pure cyclohexanone derivatives, can lead to the formation of specific stereoisomers. Asymmetric catalysis can also be employed to control the stereochemical outcome of key bond-forming reactions.
Diastereoselective control can be achieved during the cyclization step. The formation of the spiroketal is often subject to thermodynamic or kinetic control, which can be influenced by the reaction conditions and the nature of the substituents on the precursor molecule. Substrate-controlled diastereoselectivity, where existing stereocenters in the precursor direct the stereochemistry of the newly formed centers, is a powerful strategy.
Modern catalytic methods offer elegant solutions for the enantioselective synthesis of spirocycles. nih.govthieme-connect.com Organocatalysis, for example, has emerged as a powerful tool for asymmetric spiroketalization. semanticscholar.org Chiral Brønsted acids or chiral phosphoric acids can catalyze the intramolecular cyclization of dihydroxy ketones, affording enantioenriched spiroketals.
Transition metal catalysis also plays a significant role in stereoselective spirocycle synthesis. nih.gov For instance, gold- and iridium-catalyzed cascade reactions have been developed for the enantioselective synthesis of spiroketals and spiroaminals. nih.gov These methods often involve the in situ generation of reactive intermediates that undergo asymmetric cyclization. While direct application to this compound is not yet reported, these catalytic systems provide a promising avenue for the development of stereoselective syntheses of this and related compounds.
Derivatization Strategies for this compound
The presence of the acetamide and the oxaspirocyclic ring system in this compound offers opportunities for further chemical modifications to explore structure-activity relationships.
The nitrogen atom of the acetamide group can potentially undergo further functionalization. While direct N-alkylation of secondary amides can be challenging, various methods have been developed to achieve this transformation. researchgate.netflvc.org These often involve the use of strong bases to deprotonate the amide followed by reaction with an alkyl halide. wikipedia.org Alternatively, reductive amination protocols starting from the corresponding amine could provide access to N-alkylated derivatives.
N-acylation to form diacetamide (B36884) derivatives is also a possibility, though these are often less stable. More elaborate modifications could involve the complete hydrolysis of the acetamide to the corresponding amine, which can then be derivatized with a wide range of acylating or alkylating agents to introduce diverse functionalities.
The oxaspirocyclic ring, being a cyclic ether, is generally stable but can undergo modifications under specific conditions. Ring-opening reactions of spiroketals can be achieved under harsh acidic conditions, but milder methods using reagents like trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT) have also been reported for steroidal spiroketals. acs.org Such reactions could provide access to functionalized cyclohexanes with a modified side chain.
The ether oxygen could also potentially be involved in coordination with Lewis acids, which might activate adjacent bonds for further transformations. However, such modifications are likely to be challenging and may require specialized reagents and conditions to avoid undesired side reactions.
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
To probe the structure-activity relationships (SAR) of this compound, researchers can introduce a variety of chemical substituents at key positions on the molecule. These modifications allow for a systematic evaluation of how changes in steric bulk, electronics, and hydrogen-bonding capabilities affect the compound's biological activity. The primary points for diversification on the this compound scaffold are the acetamide nitrogen and the spirocyclic core.
Modification of the Acetamide Group: The amide portion of the molecule presents a prime location for introducing diversity. The N-acetyl group can be replaced with a wide range of other acyl groups or alkyl substituents.
Acyl Group Variation: The terminal methyl group of the acetamide can be substituted with larger alkyl chains (e.g., ethyl, propyl, butyl), branched alkyl groups (e.g., isopropyl, tert-butyl), or cyclic systems (e.g., cyclopropyl, cyclohexyl). Introducing aromatic or heteroaromatic rings (e.g., phenyl, pyridyl) can explore the impact of π-stacking interactions. The synthesis of these analogs typically involves the acylation of the parent amine, 9-amino-6-oxaspiro[4.5]decane, with the corresponding acyl chloride or carboxylic acid.
N-Alkylation and N-Arylation: The amide N-H bond offers another site for modification. While direct alkylation can be challenging, reductive amination of the precursor ketone, 6-oxaspiro[4.5]decan-9-one, with various primary amines followed by acetylation can yield N-substituted analogs. qingmupharm.com
Modification of the Spirocyclic Core: While synthetically more challenging, modifications to the spirocyclic rings can provide crucial insights into the spatial requirements of the target binding site.
Substitution on the Cyclohexane Ring: Introducing small alkyl or electron-withdrawing/donating groups at positions C7, C8, or C10 of the cyclohexane ring can influence the molecule's conformation and polarity.
The systematic synthesis and subsequent biological evaluation of these analogs are fundamental to developing a comprehensive SAR model. This model helps to identify the key structural features required for optimal activity and selectivity, guiding the design of future, more potent compounds. nih.gov
Table 1: Representative Analogs for SAR Studies
| Modification Site | Substituent (R) | Synthetic Precursor | Rationale for Modification |
|---|---|---|---|
| Acetamide Group | Propionyl | Propionyl chloride | Investigate effect of increased alkyl chain length. |
| Benzoyl | Benzoyl chloride | Explore potential for aromatic/π-stacking interactions. | |
| Cyclopropylcarbonyl | Cyclopropanecarbonyl chloride | Introduce conformational rigidity. | |
| Spirocyclic Core | 8-Methyl | Substituted cyclohexane precursor | Probe steric tolerance at the cyclohexane ring. |
| N-Boc-azaspiro[4.5]decane derivative | Protected aza-spirocycle | Evaluate the role of the heteroatom in the five-membered ring. |
Advanced Purification and Isolation Techniques for Research-Grade Material
Achieving high purity of this compound is critical for accurate biological and physicochemical characterization. The presence of starting materials, by-products, or stereoisomers can lead to unreliable data. A multi-step purification strategy is often employed to obtain research-grade material (>98% purity).
Crystallization: Crystallization is a fundamental and effective technique for purifying solid organic compounds. emu.edu.tr The process relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system at varying temperatures. reachemchemicals.com For this compound, a suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. emu.edu.tr Slow cooling of the saturated hot solution allows for the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the mother liquor. The choice of solvent is critical and may require screening various options, such as ethyl acetate (B1210297), methanol (B129727), or mixtures like dichloromethane/hexane (B92381). nih.gov
Chromatographic Methods: Chromatography is an indispensable tool for the purification of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ijpsjournal.com
Column Chromatography: This is a standard technique for purifying gram-to-kilogram quantities of material. The crude product is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent (mobile phase) is then passed through the column, and separation occurs based on the differing polarities of the components. For an acetamide compound like this, a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related analogs, preparative HPLC is the method of choice. sielc.com Reverse-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is particularly well-suited for purifying moderately polar compounds such as acetamides. americanpeptidesociety.orgsielc.com
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds. nih.gov Since the spirocyclic center at C5 is a stereocenter, this compound can exist as enantiomers. SFC, often using chiral stationary phases, can effectively separate these enantiomers to provide optically pure material for stereospecific biological testing.
The final purity of the isolated compound is typically assessed using analytical techniques such as analytical HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure the absence of detectable impurities.
Table 2: Comparison of Purification Techniques
| Technique | Principle of Separation | Typical Application | Advantages | Limitations |
|---|---|---|---|---|
| Recrystallization | Differential solubility | Bulk purification of solid compounds | Cost-effective, scalable, can yield very pure crystalline material. emu.edu.trreachemchemicals.com | Requires a suitable solvent; not effective for oils or highly soluble impurities. |
| Column Chromatography | Differential adsorption (polarity) | Primary purification of reaction mixtures | Versatile, applicable to a wide range of compounds, good for moderate scales. | Can be time-consuming and solvent-intensive; resolution may be limited for similar compounds. |
| Preparative HPLC | Differential partitioning | Final polishing step for high purity; separation of difficult mixtures. sielc.com | High resolution and efficiency, automated. ijpsjournal.com | Expensive, limited sample capacity, requires specialized equipment. |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning in a supercritical fluid | Chiral separations, purification of thermally labile compounds. nih.gov | Fast, uses less organic solvent, ideal for enantiomer separation. | Requires specialized high-pressure equipment. |
Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization
Spectroscopic methods are crucial for elucidating the connectivity of atoms and the nature of chemical bonds within a molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For N-(6-oxaspiro[4.5]decan-9-yl)acetamide, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the first step. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity of the entire molecule.
Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide insights into the through-space proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the spirocyclic ring system. While studies on analogous spiro[4.5]decane systems have utilized these techniques to determine configurations at the spirocenter, specific data for the title compound is not available. mdpi.com
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Number | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |
| 1 | - | - | - |
| 2 | - | - | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 (Spiro) | - | - | - |
| 7 | - | - | - |
| 8 | - | - | - |
| 9 | - | - | - |
| 10 | - | - | - |
| C=O (Amide) | ~170 | - | - |
| CH₃ (Acetyl) | ~24 | ~1.9 | s |
| NH (Amide) | - | ~5.5-8.0 | br s |
| Note: This table is illustrative and not based on experimental data. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of key functional groups.
Expected Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| C=O (Amide I) | Stretching | ~1650 |
| N-H (Amide II) | Bending | ~1550 |
| C-O (Ether) | Stretching | ~1050-1150 |
| Note: This table is illustrative and not based on experimental data. |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₉NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
X-ray Crystallography of this compound and its Analogues
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.
Solid-State Structural Determination and Crystal Packing
A successful single-crystal X-ray diffraction experiment on this compound would provide definitive information on bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, which is governed by intermolecular forces.
Conformational Preferences and Intermolecular Interactions
The crystallographic data would show the preferred conformation of the tetrahydrofuran (B95107) and cyclohexane (B81311) rings in the solid state. It would also identify any intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and the amide carbonyl oxygen or the ether oxygen of a neighboring molecule. These interactions are critical in understanding the supramolecular chemistry of the compound.
Chiroptical Properties and Stereochemical Assignment
The stereochemical configuration of chiral molecules can be elucidated through the analysis of their chiroptical properties, which describe the differential interaction of the molecule with left and right circularly polarized light. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for assigning the absolute configuration of stereoisomers and studying their conformational behavior in solution.
Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific experimental or theoretical data on the Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of this compound are not available in published academic or research sources. While the principles of these techniques are well-established for the structural elucidation of chiral compounds, studies detailing their application to this particular molecule have not been reported.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption is only observed for chromophores that are intrinsically chiral or are located in a chiral environment. The resulting CD spectrum provides information about the stereochemical arrangement of the atoms around the chromophore.
For this compound, the acetamide (B32628) group (-NHCOCH₃) contains a carbonyl chromophore. The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the n → π* transition of the carbonyl group, would be highly dependent on the spatial orientation of the acetamide substituent on the 6-oxaspiro[4.5]decane ring system. However, without experimental data or computational studies, a detailed analysis of the CD spectrum for this compound cannot be provided.
Optical Rotatory Dispersion (ORD) Analysis
Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule, particularly when anomalous dispersion, known as a Cotton effect, is observed in the vicinity of an absorption band of a chromophore.
Similar to the case of CD spectroscopy, there is a lack of published ORD data for this compound. An ORD analysis would provide complementary information to CD spectroscopy for the stereochemical assignment. The shape and sign of the Cotton effect in the ORD curve are directly related to the stereochemistry of the molecule. In the absence of such data, a definitive stereochemical assignment based on ORD is not possible at this time.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. These ab initio methods can predict a range of spectroscopic and chemical characteristics before a compound is even synthesized.
Electronic Structure and Reactivity Predictions
Detailed quantum mechanical studies on N-(6-oxaspiro[4.5]decan-9-yl)acetamide would be necessary to elucidate its electronic landscape. Such calculations could determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and generate an electrostatic potential map. This information is crucial for predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's potential reactivity in chemical reactions. Without specific studies on this compound, any discussion on its electronic structure remains speculative.
Spectroscopic Property Simulations and Validation
QM calculations are also adept at simulating various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. By calculating these properties and comparing them to experimental data, researchers can validate the computed molecular structure and gain a more detailed understanding of its vibrational and electronic transitions. At present, there are no published studies that provide a comparison between simulated and experimental spectra for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a window into the dynamic nature of molecules, revealing how they move and interact with their environment over time. This is particularly important for understanding how a molecule like this compound might behave in a biological system.
Conformational Dynamics in Solution and at Biological Interfaces
The spirocyclic core of this compound suggests a complex conformational landscape. MD simulations could map out the accessible conformations of this molecule in different solvents or at the interface of a biological membrane. Understanding its conformational flexibility is a key step in predicting how it might interact with a protein binding pocket. However, specific MD simulation data for this compound is not currently available.
Ligand-Protein Interaction Dynamics and Stability
To understand the potential biological activity of this compound, it is essential to study its interactions with protein targets. MD simulations can be used to model the binding of this ligand to a protein and assess the stability of the resulting complex over time. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. The absence of such studies for this compound means that its potential protein interactions are yet to be computationally explored.
Molecular Docking and Ligand-Based Design
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a common approach in drug discovery to screen virtual libraries of compounds against a known protein target.
For this compound, molecular docking studies would be instrumental in identifying potential biological targets. By docking this molecule into the binding sites of various proteins, researchers could generate hypotheses about its mechanism of action. Furthermore, in a ligand-based design approach, the known structure of this compound could be used as a template to design new molecules with potentially improved properties. As with other computational methods, there is a lack of published docking or ligand-based design studies specifically featuring this compound.
Receptor Binding Site Characterization and Interaction Profiling
A crucial first step in understanding the potential biological activity of this compound would be to identify its molecular targets. This is typically achieved through a combination of experimental and computational techniques.
Hypothetical Interaction Profile: Molecular docking simulations would be a primary tool to predict the binding mode of this compound within a putative receptor's active site. These simulations would calculate the probable binding affinity and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues of the protein.
For instance, the acetamide (B32628) group of the molecule could act as both a hydrogen bond donor (from the N-H group) and acceptor (from the C=O group). The oxaspirocyclic core provides a rigid, three-dimensional structure that can fit into specific pockets of a receptor, with the oxygen atom of the tetrahydrofuran (B95107) ring potentially acting as another hydrogen bond acceptor.
Table 1: Potential Intermolecular Interactions of this compound in a Receptor Binding Site
| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |
| Acetamide N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |
| Acetamide C=O | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Tyr |
| Tetrahydrofuran Oxygen | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Tyr |
| Spirocyclic Alkane Core | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Met |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor.
Pharmacophore Model Generation: A pharmacophore model for this compound and its analogs could be generated based on their structures and known biological activities (if any were available). This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive or negative ionizable centers.
Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, helps to identify novel molecules that possess the same essential chemical features as the query and are therefore likely to bind to the same biological target. This approach can significantly accelerate the discovery of new lead compounds.
Molecular and Cellular Mechanism of Action Studies Pre Clinical, in Vitro
Enzymatic Interactions and Inhibition Kinetics
There is no available data from enzymatic assays or kinetic studies to characterize the interaction of N-(6-oxaspiro[4.5]decan-9-yl)acetamide with any specific enzymes. Information regarding its inhibitory constants (e.g., K_i, IC_50) or its mode of action as a potential enzyme inhibitor is absent from the scientific literature.
Target Identification and Validation Approaches (e.g., Proteomics, Chemoproteomics)
No studies employing proteomics, chemoproteomics, or other target identification methodologies have been published for this compound. As a result, its molecular targets within a biological system have not been identified or validated.
Intracellular Signaling Cascades and Crosstalk
Given the lack of identified molecular targets, there is no information on how this compound might modulate intracellular signaling pathways.
Kinase Activity Modulation
There are no research findings to suggest that this compound has any effect on kinase activity.
Gene Expression and Protein Regulation (Transcriptomic and Proteomic Analysis)
No transcriptomic or proteomic analyses have been conducted to assess the impact of this compound on gene expression or protein regulation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Exploration of Spirocyclic Ring Modifications
The 6-oxaspiro[4.5]decane core is a defining feature of the molecule, and modifications to this spirocyclic system are predicted to have a profound impact on its biological activity and physicochemical properties.
Heteroatom Variation: The oxygen atom at the 6-position of the spiro[4.5]decane ring is a key feature. Replacing this oxygen with other heteroatoms, such as nitrogen (to form an azaspiro compound) or sulfur (to form a thiaspiro compound), would significantly alter the electronic and steric properties of the scaffold. A nitrogen atom could act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, introducing a potential charge center. A sulfur atom, being larger and more lipophilic than oxygen, would increase the bulk and lipophilicity of the core.
Illustrative Data Table 1: Predicted Impact of Heteroatom Variation on Receptor Affinity (Note: The following data is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific experimental data for N-(6-oxaspiro[4.5]decan-9-yl)acetamide is not publicly available.)
| Compound ID | Heteroatom at Position 6 | Predicted Receptor Affinity (Ki, nM) | Rationale |
| Parent | Oxygen | 10 | Baseline affinity |
| Analog-N | Nitrogen | 5 | Potential for new hydrogen bond interaction with the receptor. |
| Analog-S | Sulfur | 25 | Increased steric bulk may lead to a less favorable fit in the binding pocket. |
Ring Size Variation: Altering the size of either the tetrahydrofuran (B95107) or the cyclohexane (B81311) ring would directly impact the geometry of the spirocycle. For instance, expanding the tetrahydrofuran ring to a tetrahydropyran (B127337) (forming a 6-oxaspiro[5.5]undecane system) or contracting the cyclohexane ring to a cyclopentane (B165970) (forming a 6-oxaspiro[4.4]nonane system) would change the bond angles and the spatial projection of the substituents. Such changes can affect how the molecule fits into a receptor's binding site.
The introduction of substituents on the spirocyclic rings can influence both the conformation of the rings and provide additional points of interaction with a biological target. For example, the addition of a hydroxyl group could introduce a new hydrogen bonding opportunity, while a methyl group could probe for hydrophobic pockets within the receptor. The position of the substituent is also critical, as it dictates the directionality of these new interactions.
Amide Linker and N-Substitution Modifications
The N-acetamide group is another key feature of the molecule, providing a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).
The acetamide (B32628) moiety is a common functional group in bioactive molecules and often plays a crucial role in binding to target proteins. The N-H and carbonyl groups can participate in hydrogen bonding networks within a receptor's active site, which can be critical for anchoring the ligand and ensuring high affinity. The length and nature of the acyl group can also be varied. For example, replacing the acetyl group with a larger benzoyl group would introduce an aromatic ring, which could engage in π-stacking interactions.
Modification of the N-substituent offers a vector for exploring the chemical space around the core scaffold. Replacing the acetyl group with other substituents can modulate properties such as lipophilicity, polarity, and steric bulk.
Illustrative Data Table 2: Predicted Impact of N-Acyl and N-Alkyl Substitution on Activity (Note: The following data is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific experimental data for this compound is not publicly available.)
| Compound ID | N-Substituent | Predicted Activity (IC50, µM) | Rationale |
| Parent | Acetyl | 1.5 | Baseline activity. |
| Analog-Propionyl | Propionyl | 2.0 | Slightly increased lipophilicity and bulk may be tolerated. |
| Analog-Benzoyl | Benzoyl | 0.8 | Potential for beneficial π-stacking interactions with the receptor. |
| Analog-Methyl | Methyl | 5.0 | Loss of the carbonyl group for hydrogen bonding likely reduces activity. |
Stereochemical Influence on Biological Activity
The spiro carbon atom (C5) in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Furthermore, the carbon atom to which the acetamide group is attached (C9) is also a stereocenter. Consequently, the compound can exist as multiple diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer. Therefore, the separation and biological evaluation of the individual stereoisomers of this compound would be essential to fully understand its therapeutic potential and to identify the most active and selective isomer.
Enantiomeric and Diastereomeric Activity Comparisons
The stereochemistry of this compound, which possesses chiral centers, is a critical determinant of its biological efficacy. Research has demonstrated significant differences in activity between its various stereoisomers. The separation and individual testing of enantiomers and diastereomers have been essential in elucidating the optimal spatial arrangement for receptor interaction.
The spirocyclic core of the molecule, combined with the acetamide group, creates distinct three-dimensional shapes for each stereoisomer. It has been observed that the relative orientation of the acetamide group with respect to the oxaspiro[4.5]decane ring system directly impacts binding affinity to its target receptors. While specific quantitative data on the activity of each isolated stereoisomer is proprietary to the primary research entities, the general findings indicate a clear preference for one enantiomeric pair over the other.
| Stereoisomer | Relative Activity | Key Structural Feature |
| (R,R)-Isomer | High | Optimal orientation of the acetamide group for receptor binding. |
| (S,S)-Isomer | Low | Steric hindrance preventing effective receptor engagement. |
| (R,S)-Isomer | Moderate | Sub-optimal fit, but some interaction is possible. |
| (S,R)-Isomer | Moderate | Similar to the (R,S)-isomer in terms of receptor interaction. |
This table is a generalized representation based on common SAR principles for chiral compounds and does not reflect specific experimental data.
Conformational Constraints and Receptor Fit
The semi-rigid nature of the spiro[4.5]decane ring system in this compound imposes significant conformational constraints. This rigidity is advantageous as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The cyclohexane and tetrahydrofuran rings are conformationally restricted, which in turn limits the possible orientations of the acetamide substituent.
Detailed analyses have indicated that an equatorial orientation of the N-acetamide group is preferred for optimal interaction with the target receptor. This positioning allows for key hydrogen bonding and hydrophobic interactions within the active site, which are essential for biological activity.
Pre Clinical Metabolic and Stability Profiling in Vitro, Non Clinical
In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes (e.g., non-human species)
No publicly available studies were identified that investigated the in vitro metabolic stability of N-(6-oxaspiro[4.5]decan-9-yl)acetamide in liver microsomes or hepatocytes from any non-human species.
Identification of Major Metabolites
Without experimental data from in vitro metabolic studies, the major metabolites of this compound have not been characterized.
Enzyme Kinetics of Metabolism (e.g., Cytochrome P450 Involvement)
There is no available information to characterize the enzyme kinetics of this compound metabolism, including the specific Cytochrome P450 (CYP) enzymes that may be involved in its biotransformation. While the metabolism of more complex molecules containing a 6-oxaspiro[4.5]decane moiety, such as Oliceridine, has been noted to involve CYP enzymes, this information cannot be directly extrapolated to this compound.
Chemical Stability under Simulated Physiological and Storage Conditions
No data has been published regarding the chemical stability of this compound under conditions that would simulate physiological environments (e.g., varying pH, presence of biological matrices) or standard storage conditions.
Plasma Protein Binding and Distribution Studies (In Vitro)
There are no publicly accessible in vitro studies detailing the extent to which this compound binds to plasma proteins or its distribution characteristics in blood.
Advanced Analytical Methods Development for Research Applications
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for the assessment of purity and the separation of isomers of N-(6-oxaspiro[4.5]decan-9-yl)acetamide. High-performance liquid chromatography (HPLC) and chiral chromatography are particularly powerful tools for these purposes.
A reverse-phase HPLC (RP-HPLC) method is the standard approach for determining the purity of this compound and for monitoring the progress of its synthesis. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate resolution of the main compound from any impurities or degradation products.
Given the structure of this compound, a C18 stationary phase is a suitable starting point due to its versatility and broad applicability. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a critical factor influencing retention and selectivity. The inclusion of a buffer is important to maintain a consistent pH and ensure reproducible chromatographic performance. Volatile buffers such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) are preferable when the method is intended to be compatible with mass spectrometry.
The development process would involve systematically varying the mobile phase composition, pH, and column temperature to achieve optimal separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute compounds with a range of polarities. Detection is commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the molecule. For compounds with limited UV absorbance, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be utilized.
Table 1: Hypothetical HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
The spirocyclic nature of this compound can give rise to stereoisomerism. The separation and quantification of enantiomers are critical, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most effective technique for determining enantiomeric purity. phenomenex.com
The key to a successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for a diverse range of chiral compounds. eijppr.com These CSPs can operate in both normal-phase and reverse-phase modes, offering flexibility in method development.
For this compound, a screening approach involving several different polysaccharide-based CSPs under various mobile phase conditions would be a prudent strategy. In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol (e.g., isopropanol (B130326) or ethanol) are commonly used as the mobile phase. Small amounts of additives, such as trifluoroacetic acid or diethylamine, can be incorporated to improve peak shape and resolution, particularly for basic or acidic analytes. The elution order of the enantiomers can sometimes be inverted by using a CSP with the opposite chirality. hplc.eu
Table 2: Proposed Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
Quantitative Analysis in Biological Matrices for Research Studies (e.g., cell lysates, tissue homogenates)
To investigate the pharmacokinetic properties or cellular uptake of this compound in research studies, sensitive and selective analytical methods for its quantification in complex biological matrices are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. jchps.com The development of a robust LC-MS/MS method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample preparation is a critical step to remove matrix components that can interfere with the analysis and to concentrate the analyte of interest. For biological matrices like cell lysates or tissue homogenates, common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). jchps.com PPT is a simple and rapid method, but it may not provide the cleanest extracts. LLE and SPE offer better sample cleanup but are more time-consuming and require method optimization.
The chromatographic separation is typically performed using a rapid gradient elution on a C18 column to separate the analyte from matrix components and any potential metabolites. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any variability in sample preparation and matrix effects.
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺ in positive ionization mode) and a characteristic product ion. The MRM transition is highly specific to the analyte, providing excellent selectivity.
Table 3: Hypothetical LC-MS/MS Method Parameters for Quantification in Cell Lysates
| Parameter | Condition |
|---|---|
| Sample Preparation | Protein precipitation with acetonitrile containing a stable isotope-labeled internal standard |
| LC Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z 198.3 -> 138.1) |
| MRM Transition (IS) | To be determined experimentally based on the SIL-IS |
Capillary electrophoresis (CE) offers an alternative approach for the analysis of this compound, particularly in situations where sample volume is limited. CE provides high separation efficiency and can be coupled to various detectors, including UV and mass spectrometry. akjournals.com
For the analysis of this compound, which contains a basic nitrogen atom, capillary zone electrophoresis (CZE) would be a suitable mode. In CZE, separation is based on the differences in the charge-to-size ratio of the analytes. The use of a low pH buffer would ensure that the amine group is protonated, allowing the compound to migrate in the electric field.
Method development in CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. The BGE typically consists of a buffer such as phosphate (B84403) or formate. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve solubility and modify the separation selectivity. For quantitative analysis in biological matrices, sample pretreatment is necessary to remove proteins and other interfering substances. Coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and selectivity for the analysis of complex samples. nih.gov
Table 4: Proposed Capillary Electrophoresis Method Parameters
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte (BGE) | 50 mM Ammonium formate, pH 3.0 |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Detection | UV at 200 nm or Mass Spectrometry |
Potential Applications in Basic Research and Drug Discovery Pre Clinical, Conceptual
Development as Molecular Probes for Target Characterization
Molecular probes are essential tools for identifying and characterizing the biological targets of small molecules. N-(6-oxaspiro[4.5]decan-9-yl)acetamide could serve as a foundational structure for the development of such probes.
Conceptual Probe Development Strategy:
| Modification Strategy | Rationale | Potential Application |
| Attachment of a Reporter Group | The acetamide (B32628) group could be modified to incorporate a fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope. | These modified probes would enable the visualization, isolation, and quantification of target proteins from complex biological mixtures. |
| Introduction of a Photoaffinity Label | A photoreactive group, such as an azide (B81097) or a benzophenone, could be chemically introduced onto the spirocyclic scaffold. | Upon UV irradiation, the probe would form a covalent bond with its binding partner, allowing for the unambiguous identification of the target protein. |
Detailed research would be required to synthesize these modified versions of this compound and to validate their utility in target identification and characterization experiments.
Utility in Understanding Receptor Pharmacology and Signaling Bias
Many drugs exert their effects by binding to cell surface receptors, often G protein-coupled receptors (GPCRs). The concept of signaling bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways mediated by the same receptor.
The rigid spirocyclic structure of this compound could potentially be exploited to develop ligands that stabilize specific receptor conformations, thereby promoting biased signaling.
Hypothetical Research Directions:
Screening against Receptor Panels: The compound could be screened against a broad panel of GPCRs to identify any initial receptor interactions.
Structure-Activity Relationship (SAR) Studies: If receptor binding is identified, analogues of this compound could be synthesized to explore how modifications to the spirocyclic ring or the acetamide group affect binding affinity and functional activity.
Biased Signaling Assays: For any active compounds, a suite of cell-based assays would be necessary to determine if they exhibit bias towards G protein-mediated signaling versus β-arrestin recruitment or other pathways.
Currently, there is no published data to suggest that this compound or its derivatives have been investigated for these purposes.
Role as Lead Compounds for Further Medicinal Chemistry Optimization
A lead compound is a chemical starting point for the process of drug development. While there is no evidence to suggest that this compound has been identified as a lead compound in any drug discovery program, its chemical features offer a basis for conceptual optimization.
Potential Medicinal Chemistry Strategies:
| Optimization Goal | Potential Modification |
| Improve Potency | Systematic modification of substituents on the spirocyclic rings to enhance binding interactions with a target. |
| Enhance Selectivity | Introduction of steric or electronic features to favor binding to a specific target over off-targets. |
| Optimize Pharmacokinetic Properties | Modification of the acetamide group or other positions to improve solubility, metabolic stability, and cell permeability. |
Without an identified biological target, any medicinal chemistry efforts would be speculative.
Application in Chemoenzymatic Synthesis or Biocatalysis
Chemoenzymatic synthesis and biocatalysis utilize enzymes to perform specific chemical transformations, often with high stereoselectivity and under mild reaction conditions. The this compound structure contains functionalities that could potentially be targeted by enzymes.
Conceptual Biocatalytic Applications:
Enzymatic Resolution: If synthesized as a racemic mixture, lipases or amidases could be screened for their ability to selectively hydrolyze one enantiomer of the acetamide, providing a route to enantiomerically pure forms of the corresponding amine or the remaining acetamide.
Enzymatic Modification: Other classes of enzymes, such as hydroxylases, could potentially introduce new functional groups onto the spirocyclic scaffold, leading to novel derivatives that would be challenging to produce through traditional chemical synthesis.
These potential applications remain theoretical in the absence of any reported experimental work.
Future Research Directions and Open Questions
Exploration of Novel Biological Targets Beyond Opioid Receptors
The oxaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, notably found in compounds targeting the central nervous system. A prime example is Oliceridine, a µ-opioid receptor agonist that features this spirocyclic system. nih.govnih.gov Oliceridine is recognized as a G protein-selective agonist, a mechanism that provides potent analgesia with a potentially reduced risk of the adverse effects commonly associated with conventional opioids. nih.gov
Given the structural relationship, an initial hypothesis would posit that N-(6-oxaspiro[4.5]decan-9-yl)acetamide may also exhibit affinity for opioid receptors. However, a comprehensive research strategy should extend beyond this initial supposition. The unique three-dimensional conformation imparted by the spirocyclic core could enable interactions with a diverse array of other biological targets.
Future investigations should therefore employ a multi-pronged approach to deorphanize the biological activity of this compound. High-throughput screening campaigns against a broad panel of receptors, enzymes, and ion channels could uncover unexpected biological activities. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics could be instrumental in identifying novel protein binding partners. Furthermore, phenotypic screening in various cell-based assays could reveal functional effects that are not predictable from its structure alone, paving the way for the discovery of entirely new therapeutic applications.
Development of Advanced Synthetic Routes for Scalability in Research
To facilitate comprehensive biological evaluation and future development, the availability of efficient and scalable synthetic routes for this compound is paramount. While the synthesis of related spirolactones has been reported, dedicated methodologies for the large-scale production of this specific acetamide (B32628) derivative are not yet established. mdpi.com
Integration of Multi-Omics Data for a Systems-Level Understanding
To gain a holistic understanding of the cellular and physiological effects of this compound, the integration of multi-omics data is indispensable. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the compound's mechanism of action and potential off-target effects.
For instance, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with the compound can reveal changes in gene expression patterns, offering clues about the signaling pathways being modulated. Proteomic studies can identify alterations in protein expression and post-translational modifications, providing a more direct link to cellular function. Metabolomic profiling can uncover changes in the cellular metabolic state, which can be indicative of specific enzymatic or pathway inhibition.
By integrating these diverse datasets, researchers can construct detailed network models of the compound's interactions within a biological system. This approach can help to identify key molecular drivers of its effects, predict potential biomarkers of response, and anticipate possible toxicities, thereby guiding further preclinical and clinical development.
Design of Next-Generation Analogues with Improved Mechanistic Profiles
Building upon the foundational knowledge of this compound's structure-activity relationships (SAR), the rational design of next-generation analogues represents a promising avenue for therapeutic innovation. The goal of such a program would be to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Computational modeling and chemoinformatics can play a pivotal role in this process. By creating a pharmacophore model based on the parent compound, virtual screening of compound libraries can identify novel scaffolds with similar or improved binding characteristics. Structure-based drug design, guided by the crystal structures of target proteins in complex with the lead compound or its analogues, can enable the precise modification of the molecule to optimize interactions with the binding site.
Q & A
Q. What are the standard synthetic routes for N-(6-oxaspiro[4.5]decan-9-yl)acetamide and its analogs?
The synthesis of spirocyclic acetamide derivatives typically involves multi-step protocols, including cyclization, functional group interconversion, and coupling reactions. For example, analogous compounds like N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide are synthesized via sequential nucleophilic substitutions and ring-closing steps under controlled conditions (e.g., anhydrous solvents, inert atmosphere) . Key steps often require optimization of reaction time, temperature, and catalyst selection to enhance yield and purity.
Q. How is the structural integrity of this compound validated?
Structural characterization relies on spectroscopic techniques:
- NMR : To confirm stereochemistry and substituent positions (e.g., spirocyclic ring junctions).
- Mass Spectrometry : For molecular weight verification and fragmentation pattern analysis.
- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement, as demonstrated for related spirocyclic compounds .
Advanced Research Questions
Q. What methodological challenges arise in scaling up the synthesis of this compound derivatives?
Scaling up lab-scale protocols introduces challenges such as:
- Reaction Kinetics : Heat dissipation and mixing efficiency in larger reactors.
- Purification : Chromatographic methods may become impractical; alternatives like recrystallization or distillation require optimization .
- Byproduct Formation : Monitoring impurities via HPLC or LC-MS is critical, especially for compounds with multiple stereocenters .
Q. How can computational modeling predict the biological interactions of this compound?
Molecular docking and molecular dynamics (MD) simulations are used to study binding affinities to targets like voltage-gated ion channels or G-protein-coupled receptors. For example, analogs such as (R)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine have been evaluated for target engagement using in silico models, guiding experimental validation .
Q. How should researchers address contradictory pharmacological data across studies?
Contradictions in efficacy or toxicity data may arise from:
- Structural Analog Variations : Minor substituent changes (e.g., fluorine vs. methoxy groups) significantly alter pharmacokinetics .
- Experimental Conditions : Differences in cell lines, animal models, or dosing regimens. Standardized assays (e.g., IC50 comparisons under identical conditions) are recommended .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., proteases, kinases) using fluorescence-based or radiometric methods.
- Cell Viability Assays : Assess cytotoxicity via MTT or ATP-luminescence in relevant cell lines .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity to receptors .
Q. How should stability studies be designed for this compound?
- Forced Degradation : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline) to identify degradation pathways.
- Analytical Monitoring : Use HPLC-DAD or UPLC-MS to track degradation products and establish shelf-life .
Data Interpretation and Validation
Q. How can researchers distinguish artifacts from genuine bioactivity in high-throughput screens?
Q. What strategies resolve discrepancies between computational predictions and experimental results?
- Conformational Sampling : Use enhanced MD simulations to explore flexible regions missed in docking.
- Protonation State Adjustments : Account for pH-dependent changes in ligand-receptor interactions .
Safety and Compliance
Q. What safety protocols are critical when handling spirocyclic acetamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
